molecular formula C15H20ClF3N2O3S B2370253 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1351634-97-3

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2370253
CAS No.: 1351634-97-3
M. Wt: 400.84
InChI Key: RCKGTPBXFLSFDE-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H20ClF3N2O3S and its molecular weight is 400.84. The purity is usually 95%.
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Biological Activity

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

  • Preparation of Key Intermediates : The compound is synthesized through the reaction of phenylsulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine.
  • Reaction Conditions : The reactions typically require controlled temperature and specific solvents to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrate that related compounds show high cytotoxicity against MCF-7 breast cancer cells, surpassing the efficacy of standard chemotherapeutics like Tamoxifen .
  • Mechanism of Action : The mechanism involves the modulation of cellular pathways leading to apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Similar derivatives have shown activity against various pathogenic microorganisms. Compounds containing electron-withdrawing groups were particularly effective compared to those with electron-donating groups .
  • Case Study : A study assessing the antibacterial and antifungal properties of structurally similar compounds found significant activity against common pathogens, suggesting potential therapeutic applications in infectious diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or pathogen growth.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds might induce oxidative stress in target cells, leading to cell death .

Data Summary Table

Biological ActivityEffectivenessReference
Cytotoxicity (MCF-7 cells)High
Antibacterial ActivitySignificant
Acaricidal ActivityModerate

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKGTPBXFLSFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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